2-Imidazol-1-Yl-1h-Benzimidazole
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Overview
Description
2-Imidazol-1-Yl-1h-Benzimidazole is a heterocyclic organic compound that has gained significant attention in scientific research. It is a benzimidazole derivative that contains an imidazole ring, which gives it unique properties and makes it useful in various applications.
Mechanism Of Action
The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to interact with DNA, leading to the inhibition of cell growth and division.
Biochemical And Physiological Effects
2-Imidazol-1-Yl-1h-Benzimidazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Imidazol-1-Yl-1h-Benzimidazole in lab experiments is its versatility. It can be used in various applications, including anticancer and antifungal drug development. The compound is also relatively stable, making it easy to handle and store. However, one of the limitations of using the compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 2-Imidazol-1-Yl-1h-Benzimidazole in scientific research. One of the areas of interest is the development of new anticancer drugs that are based on the compound. Researchers are also exploring the potential of the compound in the treatment of other diseases, including fungal infections and inflammatory diseases. Additionally, there is interest in the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Imidazol-1-Yl-1h-Benzimidazole is a versatile compound that has gained significant attention in scientific research. Its unique properties make it useful in various applications, including anticancer and antifungal drug development. While the compound has advantages, such as its versatility, there are also limitations, such as its toxicity. Future research is needed to explore the full potential of the compound in various applications.
Synthesis Methods
The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole can be achieved through several methods. One of the commonly used methods is the reaction of 2-aminobenzimidazole with imidazole in the presence of a suitable catalyst. Another method involves the reaction of o-phenylenediamine with imidazole under specific conditions. The synthesis method used depends on the intended application of the compound.
Scientific Research Applications
2-Imidazol-1-Yl-1h-Benzimidazole has been the subject of extensive scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antifungal, and antibacterial activities. The compound has also been shown to have potential as an anticancer agent. It has been used in the development of drugs for the treatment of various diseases, including cancer and fungal infections.
properties
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYXJCCKORRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazol-1-Yl-1h-Benzimidazole |
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